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Overview
Description
2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a tert-butylamino group and a fluorophenyl group attached to a propanone backbone. Its unique structure imparts distinct chemical and physical properties, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one typically involves the reaction of 4-fluoroacetophenone with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production methods often incorporate advanced techniques such as automated reactors and in-line monitoring to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one depend on the specific reaction type and conditions. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The specific pathways and targets depend on the context of its use. For example, in a biological setting, the compound may bind to a receptor and modulate its activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
2-(Tert-butylamino)-1-(4-fluorophenyl)propan-1-one can be compared with other similar compounds, such as:
2-(Tert-butylamino)-1-phenylpropan-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
2-(Tert-butylamino)-1-(4-methylphenyl)propan-1-one: The presence of a methyl group instead of fluorine alters its physical and chemical characteristics.
Properties
IUPAC Name |
2-(tert-butylamino)-1-(4-fluorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-9(15-13(2,3)4)12(16)10-5-7-11(14)8-6-10/h5-9,15H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBHJXDTSQSFCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)F)NC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611083 |
Source
|
Record name | 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-12-3 |
Source
|
Record name | 2-[(1,1-Dimethylethyl)amino]-1-(4-fluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(tert-Butylamino)-1-(4-fluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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